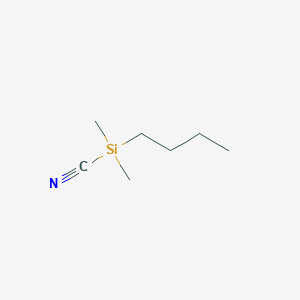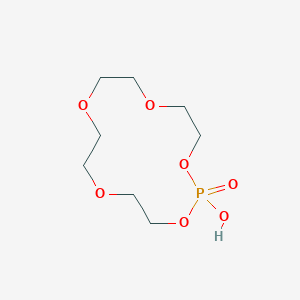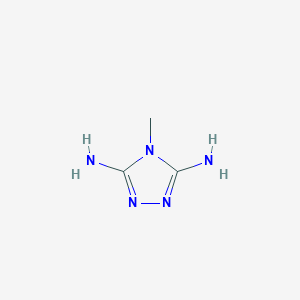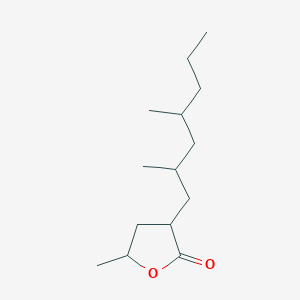
Butyl(dimethyl)silanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(dimethyl)silanecarbonitrile is an organosilicon compound that features a butyl group, two methyl groups, and a silane group bonded to a carbonitrile functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl(dimethyl)silanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of butyl lithium with dimethylchlorosilane, followed by the addition of cyanogen bromide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process might include the use of catalysts such as Lewis acids to facilitate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(dimethyl)silanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the carbonitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Primary amines.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl(dimethyl)silanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of butyl(dimethyl)silanecarbonitrile involves its ability to form stable bonds with other molecules through its silane and carbonitrile groups. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The carbonitrile group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl(dimethyl)silane: Lacks the carbonitrile group, making it less reactive in nucleophilic addition reactions.
Dimethylsilanecarbonitrile: Lacks the butyl group, which affects its physical properties and reactivity.
Butylsilanecarbonitrile: Lacks the dimethyl groups, which can influence its steric and electronic properties .
Uniqueness
Butyl(dimethyl)silanecarbonitrile is unique due to the presence of both butyl and dimethyl groups along with the carbonitrile functional group. This combination provides a balance of steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
112255-64-8 |
|---|---|
Formule moléculaire |
C7H15NSi |
Poids moléculaire |
141.29 g/mol |
Nom IUPAC |
[butyl(dimethyl)silyl]formonitrile |
InChI |
InChI=1S/C7H15NSi/c1-4-5-6-9(2,3)7-8/h4-6H2,1-3H3 |
Clé InChI |
QPAGWSFQVFDCAU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)



![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)




![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
